3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid

Catalog No.
S940110
CAS No.
2098147-89-6
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic...

CAS Number

2098147-89-6

Product Name

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid

IUPAC Name

3-[1-(cyclopropylmethyl)pyrazol-4-yl]propanoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c13-10(14)4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6H2,(H,13,14)

InChI Key

INGHCHMAHYLNHL-UHFFFAOYSA-N

SMILES

C1CC1CN2C=C(C=N2)CCC(=O)O

Canonical SMILES

C1CC1CN2C=C(C=N2)CCC(=O)O
  • Absence in Research Databases: Searches of scientific databases like PubChem and DrugBank yielded no entries for this specific compound. This suggests that 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid has not been extensively studied or commercially available.
  • Potential Leads: A few commercial vendors list this compound, but without any details on its biological activity or research applications [].

Future Research Directions

The presence of the pyrazole ring and carboxylic acid functional groups suggests some potential areas for future research:

  • Pyrazole Scaffold in Drug Discovery: Pyrazole is a common heterocyclic ring found in many bioactive molecules. Researchers have explored pyrazole derivatives for various therapeutic applications, including anti-cancer and anti-inflammatory properties []. 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid could be investigated for similar activities.
  • Carboxylic Acids in Medicinal Chemistry: Carboxylic acids are another common functional group in pharmaceuticals. They can play a role in binding to biological targets and influencing drug metabolism. The carboxylic acid group in 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid could be further modified to enhance potential biological activity.

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a pyrazole ring and a propanoic acid moiety. The compound has the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and a molecular weight of 208.26 g/mol. Its structural complexity allows for various interactions, making it a subject of interest in medicinal chemistry and pharmacology.

There is no current information available on the specific mechanism of action of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid. However, pyrazole derivatives can exhibit various biological activities depending on the substituents on the ring. Some pyrazoles have been shown to act as anti-inflammatory agents, antimicrobial agents, or kinase inhibitors []. Further research would be needed to elucidate any potential biological activity of this specific molecule.

Typical of carboxylic acids and nitrogen-containing heterocycles. Potential reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines.
  • Substitution Reactions: The pyrazole ring can undergo electrophilic substitution due to the presence of electron-donating groups.

These reactions are essential for modifying the compound to enhance its biological activity or develop derivatives with novel properties.

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid has shown potential biological activities, particularly as an agonist for specific receptors involved in metabolic regulation. Studies indicate its role in modulating the G protein-coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism. This makes it a candidate for further investigation in diabetes treatment and metabolic disorders .

Several synthetic routes have been proposed for the preparation of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid:

  • Cyclization Reaction: Starting from appropriate hydrazones or hydrazines, followed by cyclization with α,β-unsaturated acids.
  • Alkylation: Using cyclopropylmethyl bromide to alkylate pyrazole derivatives.
  • Carboxylation: Introducing the propanoic acid group through carboxylation reactions involving suitable precursors.

These methods allow for the effective synthesis of the compound while providing avenues for further functionalization.

The primary applications of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid lie in pharmaceuticals, particularly in developing treatments for metabolic diseases such as diabetes. Its role as a GPR40 agonist positions it as a potential therapeutic agent that could improve glucose homeostasis and insulin sensitivity.

Interaction studies have focused on understanding how 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid interacts with various biological targets. Notable findings include:

  • Binding Affinity: Research indicates significant binding affinity to GPR40, suggesting its potential efficacy in enhancing insulin secretion.
  • Metabolic Pathways: Studies have explored its influence on metabolic pathways, including those involved in lipid metabolism and inflammation.

These studies are crucial for elucidating the compound's pharmacodynamics and optimizing its therapeutic profile.

3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid shares structural similarities with several other compounds that also contain pyrazole moieties. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(1H-pyrazol-4-yl)propanoic acidPyrazole ring with propanoic acidSimple structure; less complex than the target compound
2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acidDimethyl substitution on pyrazoleEnhanced lipophilicity; potential for different bioactivity
3-(1-benzyl-1H-pyrazol-4-yl)propanoic acidBenzyl group instead of cyclopropylmethylDifferent receptor interaction profile

The uniqueness of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid lies in its specific receptor activity and potential therapeutic applications, distinguishing it from simpler or more complex analogs.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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